REACTION_CXSMILES
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[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.C(N(CC)CC)C.Br[CH2:17][C:18](OCC)=[O:19]>CN(C=O)C.CCOC(C)=O.O>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:8][CH2:17][C:18]1=[O:19]
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Name
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|
Quantity
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150 g
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Type
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reactant
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Smiles
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C=1(C(=CC=CC1)N)N
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Name
|
|
Quantity
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193 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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232 g
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Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
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3000 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
to give crude material
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Type
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CUSTOM
|
Details
|
The crude product was purified via ISCO
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Type
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WASH
|
Details
|
eluted with 50% EtOAC/hexane
|
Name
|
|
Type
|
product
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Smiles
|
N1C(CNC2=CC=CC=C12)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |